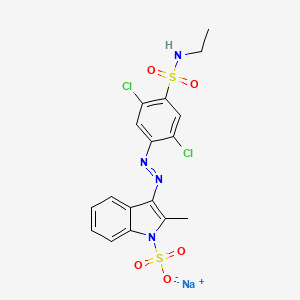

Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate

Description

Properties

CAS No. |

83232-43-3 |

|---|---|

Molecular Formula |

C17H15Cl2N4NaO5S2 |

Molecular Weight |

513.4 g/mol |

IUPAC Name |

sodium;3-[[2,5-dichloro-4-(ethylsulfamoyl)phenyl]diazenyl]-2-methylindole-1-sulfonate |

InChI |

InChI=1S/C17H16Cl2N4O5S2.Na/c1-3-20-29(24,25)16-9-12(18)14(8-13(16)19)21-22-17-10(2)23(30(26,27)28)15-7-5-4-6-11(15)17;/h4-9,20H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1 |

InChI Key |

QRMLHXBDYFYPPN-UHFFFAOYSA-M |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(N(C3=CC=CC=C32)S(=O)(=O)[O-])C)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

Diazotization: The starting material, 2,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-methylindole-1-sulphonic acid in an alkaline medium to form the azo compound.

Sulphonation: The resulting azo compound is further sulphonated using chlorosulphonic acid to introduce the sulphonyl group.

Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulphone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted azo compounds.

Scientific Research Applications

Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a dye intermediate.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulphonyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1H-Indole-5-sulfonic acid, 3-[[2,5-dichloro-4-[(ethylamino)sulfonyl]phenyl]azo]-2-methyl-, monosodium salt

- CAS No.: 67786-21-4

- Molecular Formula : C₁₆H₁₂Cl₂N₄NaO₅S₂ (calculated from structural description)

Structural Features :

This compound is an azo dye characterized by:

- A 2-methylindole core linked to a sulphonated phenylazo group .

- Electron-withdrawing substituents: Two chlorine atoms at the 2- and 5-positions of the benzene ring and an ethylamino-sulphonyl group at the 4-position.

- A sodium sulfonate group, enhancing water solubility.

Applications :

Primarily used in industrial dyeing processes due to its chromophoric azo group and stability in aqueous environments.

Comparison with Structurally Similar Compounds

Structural Analogues in the Azo Dye Family

The following compounds share structural motifs such as azo linkages, sulfonate groups, and aromatic heterocycles but differ in substituents and applications:

Key Observations :

Core Heterocycle Influence :

- The indole core in the target compound and 68959-19-3 provides planar rigidity, enhancing light absorption efficiency compared to pyrazole-based dyes like Acid Yellow 61 .

- Pyrazole derivatives (e.g., Acid Yellow 61) exhibit higher thermal stability due to the conjugated heterocyclic system .

Substituent Effects: Chlorine atoms at the 2- and 5-positions (common in all listed compounds) contribute to electron withdrawal, stabilizing the azo linkage against photodegradation. Sulphonyl groups (e.g., ethylamino-sulphonyl in the target compound vs. ethylphenylamino-sulphonyl in Acid Yellow 61) influence solubility and binding affinity to substrates. The ethylamino group in the target compound may reduce steric hindrance compared to bulkier phenyl derivatives .

Regulatory and Industrial Relevance :

- The target compound’s NDSL status contrasts with Acid Yellow 61, which is widely used in textiles, suggesting differences in production scale or toxicity profiles .

- Compounds like 50663-00-8 with methoxy and sulphonatooxyethyl groups are tailored for niche applications requiring enhanced solubility in polar solvents .

Comparison with Sulfonated Azo Herbicides

While structurally distinct, sulfonated triazine herbicides (e.g., metsulfuron-methyl, CAS 74223-64-6) share sulfonylurea motifs. Key differences include:

- Triazine rings in herbicides vs. indole/pyrazole in dyes.

- Mode of Action : Herbicides inhibit acetolactate synthase (ALS), whereas azo dyes function as chromophores .

Q & A

Basic: What synthetic methodologies are most effective for preparing Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate?

Answer:

The compound can be synthesized via diazo coupling reactions, leveraging protocols similar to those used for structurally related azo-sulphonates. A standard approach involves:

- Diazotization: Reacting a primary aromatic amine (e.g., 2,5-dichloro-4-((ethylamino)sulphonyl)aniline) with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

- Coupling: Combining the diazonium salt with a coupling agent like 2-methyl-1H-indole-3-sulphonate under alkaline conditions (pH 8–10) to form the azo linkage.

- Purification: Recrystallization from a DMF/acetic acid mixture (1:3 v/v) to isolate the product, as described for analogous azo-indole derivatives .

Advanced: How can conflicting UV-Vis absorbance data for this compound be resolved under varying pH conditions?

Answer:

Contradictions in UV-Vis spectra often arise from protonation/deprotonation of the azo (–N=N–) and sulphonate (–SO₃⁻) groups. To resolve this:

- Conduct pH-dependent spectrophotometric titrations (pH 2–12) to identify isosbestic points and pKa values.

- Compare experimental data with time-dependent density functional theory (TD-DFT) simulations (e.g., B3LYP/6-31G*) to model electronic transitions.

- Cross-validate with NMR to track tautomeric shifts in the azo group, as seen in structurally related naphthalene disulphonates .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- High-resolution mass spectrometry (HR-MS): Confirm molecular weight and isotopic patterns (e.g., chlorine isotopes).

- ¹H/¹³C NMR: Assign protons and carbons, focusing on aromatic regions (δ 6.5–8.5 ppm) and sulphonate groups (δ 3.5–4.5 ppm).

- FT-IR: Identify key functional groups (azo: ~1600 cm⁻¹; sulphonate: ~1180 cm⁻¹).

- Elemental analysis: Validate C, H, N, S, and Cl content within ±0.3% deviation .

Advanced: What computational strategies predict the solvatochromic behavior of this azo-sulphonates?

Answer:

- Use polarizable continuum models (PCM) in Gaussian or ORCA to simulate solvent effects (e.g., water, DMSO) on the compound’s HOMO-LUMO gap.

- Compare computed excitation energies with experimental UV-Vis data in solvents of varying polarity.

- Analyze frontier molecular orbitals to correlate solvatochromism with electron density shifts in the azo and sulphonate moieties .

Basic: How does the sulphonate group influence the compound’s aqueous solubility and stability?

Answer:

- The sulphonate group (–SO₃⁻) enhances aqueous solubility via ionic interactions, with solubility >50 mg/mL in deionized water.

- Stability is pH-dependent:

- Acidic conditions (pH <3): Protonation reduces solubility and may precipitate the compound.

- Alkaline conditions (pH >10): Degradation via hydrolysis of the azo bond is possible.

- Validate stability using accelerated aging studies (40°C/75% RH for 28 days) with HPLC monitoring .

Advanced: What mechanistic insights explain conflicting catalytic activity in dye-sensitized solar cell (DSSC) applications?

Answer:

Discrepancies in DSSC efficiency (e.g., 2–8% variance) may stem from:

- Aggregation effects: Use atomic force microscopy (AFM) to assess dye layer morphology on TiO₂ surfaces.

- Electron injection dynamics: Conduct transient absorption spectroscopy to compare charge transfer rates.

- Anchoring strength: Compare binding energies of sulphonate vs. carboxylate anchors via DFT calculations (e.g., PBE/DZVP) .

Basic: What precautions are required for handling and storing this compound?

Answer:

- Storage: Keep in airtight containers at –20°C, shielded from light to prevent azo bond photodegradation.

- Handling: Use anhydrous conditions (glovebox) to avoid hygroscopic clumping.

- Safety: Refer to SDS guidelines for sulphonate-containing compounds, including PPE (gloves, goggles) and ventilation .

Advanced: How can NMR clarify tautomerism in the azo-indole system?

Answer:

- Perform variable-temperature ¹H NMR (25–80°C) to detect dynamic tautomerism (azo-hydrazone equilibrium).

- Use NOESY/ROESY to identify spatial correlations between the azo group and adjacent methyl/indole protons.

- Compare with deuterated solvent (D₂O vs. DMSO-d₆) to assess solvent effects on tautomeric ratios .

Basic: What chromatographic methods optimize purity assessment?

Answer:

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 20 min).

- Ion-pair chromatography: Add 5 mM tetrabutylammonium bromide to resolve sulphonate isomers.

- Validation: Ensure >98% purity via peak integration at λ = 450 nm (azo absorption maxima) .

Advanced: What role does the ethylamino-sulphonyl group play in biological binding studies?

Answer:

- The ethylamino-sulphonyl (–SO₂-NH-C₂H₅) group enhances protein binding affinity via hydrogen bonding and hydrophobic interactions.

- Validate using surface plasmon resonance (SPR) : Immobilize bovine serum albumin (BSA) and measure binding kinetics (ka/kd).

- Compare with analogues lacking the ethyl group to isolate steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.